2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline

Anticancer Drug Discovery In Vitro Toxicology Quinoline Alkaloids

2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline is a semi-hydrogenated quinoline derivative bearing a 2-methyl substituent and an 8-(4-trifluoromethylbenzyloxy) side chain. This compound belongs to a class of 8-substituted tetrahydroquinolines investigated for their asymmetric synthesis and biological activity.

Molecular Formula C18H18F3NO
Molecular Weight 321.3 g/mol
Cat. No. B12930580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline
Molecular FormulaC18H18F3NO
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)C(=CC=C2)OCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H18F3NO/c1-12-5-8-14-3-2-4-16(17(14)22-12)23-11-13-6-9-15(10-7-13)18(19,20)21/h2-4,6-7,9-10,12,22H,5,8,11H2,1H3
InChIKeyOGBLFXFUSNLBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline: A Specialized Tetrahydroquinoline for Targeted Anticancer Research


2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline is a semi-hydrogenated quinoline derivative bearing a 2-methyl substituent and an 8-(4-trifluoromethylbenzyloxy) side chain. This compound belongs to a class of 8-substituted tetrahydroquinolines investigated for their asymmetric synthesis and biological activity. It has been explicitly identified as a member of a group of compounds that showed the best in vitro cytotoxicity against a diverse panel of human carcinoma cell lines. Its structural features contribute to enhanced lipophilicity and are critical to its biological profile, distinguishing it from other in-class analogs with different substitution patterns [1].

Procurement Precision: Why Generic Substitution with Other Tetrahydroquinolines Fails for This Application


Selecting a generic 1,2,3,4-tetrahydroquinoline scaffold is insufficient for replicating the specific anti-tumor activity profile of 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline. The compound's notable in vitro and in vivo efficacy is highly dependent on the precise nature and position of its substituents. A comparative study of related tetrahydroquinolines demonstrates that biological activity varies dramatically with minor structural changes. For instance, while 8-hydroxy-2-quinolinecarbaldehyde exhibits single-cell-line activity (e.g., MTS50 of 6.25 µg/mL in Hep3B), the specific 8-benzyloxy and 2-methyl substitution pattern defines a cluster of four compounds—which includes the target compound—that achieved a potent MTS50 range of 3.1-12.5 µg/mL across an expanded panel of 11 cancer cell lines [1]. Substituting this specific derivative for a cheaper, readily available analog would forfeit the validated multi-lineage potency and the established in vivo pharmacodynamics.

Quantitative Differentiation Evidence for 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline Procurement


Broad-Spectrum In Vitro Cytotoxicity Against a Multi-Lineage Cancer Panel

The compound belongs to a select subset of 8-substituted tetrahydroquinolines exhibiting the most potent in vitro cytotoxicity in its class. Within a broader investigation of quinoline derivatives, 2-methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline was one of four compounds that demonstrated an MTS50 range of 3.1–12.5 µg/mL across an extensive panel of 11 human cancer cell lines. This panel includes MDA231 (breast), T-47D (breast), Hs578t (breast), SaoS2 (bone), K562 (leukemia), SKHep1 (liver), Hep3B (liver), KYSE150 (esophageal), HKESC-3 (esophageal), HKESC-4 (esophageal), and MCF-7 (breast) [1]. This multi-lineage potency profile provides a broader activity baseline compared to other analogs like 8-hydroxy-2-quinolinecarbaldehyde, which showed a narrower active range (MTS50 of 12.5-25 µg/mL) against a more limited cell line set [2].

Anticancer Drug Discovery In Vitro Toxicology Quinoline Alkaloids

In Vivo Xenograft Tumor Ablation Potential

The compound's class-level in vivo efficacy has been established in athymic nude mouse xenograft models. The group of four compounds including 2-methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline was evaluated for in vivo activity. A therapeutic dosage of 5–10 mg/kg/day, administered via intraperitoneal injection for 9 to 20 days, completely abolished the growth of both Hep3B hepatocellular carcinoma and KYSE150 esophageal squamous cell carcinoma xenograft tumors when compared to the control group [1]. This complete tumor stasis/ablation contrasts with the comparator 8-hydroxy-2-quinolinecarbaldehyde, which demonstrated total ablation of Hep3B xenografts at a single dose level of 10 mg/kg/day in a shorter 9-day regimen [2].

In Vivo Pharmacology Xenograft Models Antitumor Efficacy

Favorable In Vivo Tolerability Profile at Efficacious Doses

A critical differentiator for progressing candidates into later-stage development is the absence of overt toxicity at therapeutic doses. For the subset of tetrahydroquinolines containing 2-methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline, in vivo studies indicated a favorable safety profile. Histological examination of vital organs from mice treated with 5-10 mg/kg/day in the xenograft studies showed no damage relative to controls [1]. This contrasts with many classical chemotherapeutics, such as doxorubicin, which can exhibit significant histological toxicity at their efficacious dosages.

Drug Safety Histopathology Therapeutic Index

Superior Lipophilic Character Over De-Substituted Tetrahydroquinoline Analogs

The 8-(4-trifluoromethylbenzyloxy) moiety confers a computational lipophilicity advantage compared to analogs without this modification. A related study on 2-methyl-1,2,3,4-tetrahydroquinoline derivatives showed that partially saturated tetrahydroquinoline (THQ) compounds possess a cLogP range of 1.56–3.02. In contrast, their more oxidized quinoline counterparts, which also featured aromatic substitution, showed higher values (cLogP 2.23–4.13) [1]. While the exact cLogP for the target compound is not publicly available, the presence of the lipophilic trifluoromethylbenzyloxy group on a THQ core predicts a cLogP value closer to the upper end of or exceeding this range, making it significantly more lipophilic than simpler, unsubstituted 2-methyl-tetrahydroquinolines. A vendor-sourced logP prediction for the compound indicates a value of approximately 3.8, aligning with this inference .

Physicochemical Property Lipophilicity cLogP

Optimal Application Scenarios for 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline Based on Validated Evidence


Broad-Spectrum Anticancer Lead Optimization Libraries

Given its in vitro activity across 11 cancer cell lines, this compound is ideally suited as a key scaffold in the early-stage generation of focused compound libraries for broad-spectrum anticancer lead optimization. Its validated cytotoxicity across breast, liver, bone, esophageal, and leukemia lines [1] provides a more versatile starting point compared to analogs active against only a single cancer type.

In Vivo Hepatocellular Carcinoma and Esophageal Cancer Xenograft Studies

The compound is a strong candidate for procurement by research groups conducting in vivo proof-of-concept studies for liver and esophageal cancers. The demonstrated ability to completely abolish Hep3B and KYSE150 tumor growth in mice at 5-10 mg/kg/day [1] makes it directly applicable for studying tumor regression mechanisms in these specific xenograft models.

Mechanistic Studies on Cancer Cell Apoptosis and In Vivo Tolerability

For research focusing on therapeutic windows, this compound's class offers a unique tool. It exhibits complete tumor ablation without causing histological damage to vital organs [1]. This profile is directly applicable for studies aiming to dissect the molecular mechanisms behind selective cancer cell killing versus low systemic toxicity, a key area of interest for safer anticancer drug development.

Design of Lipophilic Probes for Intracellular Target Engagement

The significantly enhanced lipophilicity (predicted logP ≈ 3.8) conferred by the 8-(4-trifluoromethylbenzyloxy) group [REFS-3, REFS-4] makes this compound a superior scaffold for designing probes targeting intracellular or membrane-associated proteins. Projects requiring passive membrane permeability will find this property a distinct advantage over more polar, less substituted tetrahydroquinoline analogs.

Quote Request

Request a Quote for 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.